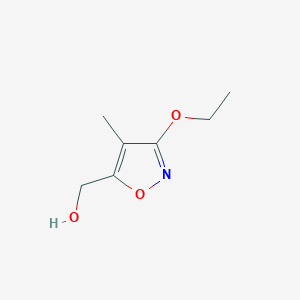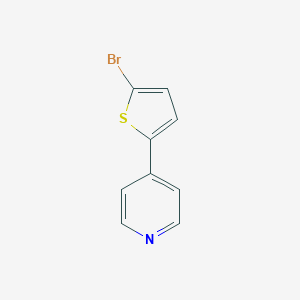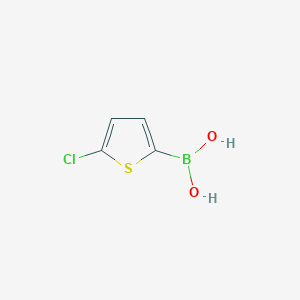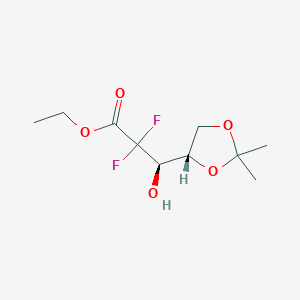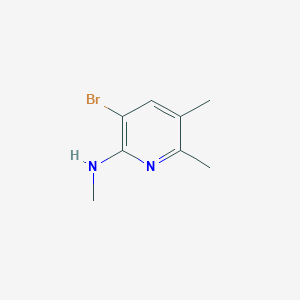
3-bromo-N,5,6-trimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N,5,6-trimethylpyridin-2-amine is a compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential application in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The exact mechanism of action of 3-bromo-N,5,6-trimethylpyridin-2-amine is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Its herbicidal and fungicidal activity may be due to its ability to disrupt the biosynthesis of essential molecules in plant pathogens. Its potential use as a therapeutic agent for the treatment of Alzheimer's disease may be due to its ability to inhibit the formation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
3-bromo-N,5,6-trimethylpyridin-2-amine has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells. It has also been shown to possess antioxidant activity and to inhibit the formation of reactive oxygen species. Additionally, it has been shown to possess anti-inflammatory activity and to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-N,5,6-trimethylpyridin-2-amine in lab experiments include its high yield and purity, its potent activity against several cancer cell lines, and its potential application in various fields. However, its limitations include its limited solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several possible future directions for the research on 3-bromo-N,5,6-trimethylpyridin-2-amine. One possible direction is to investigate its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to explore its potential application in the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its potency and selectivity against cancer cells.
Synthesemethoden
The synthesis of 3-bromo-N,5,6-trimethylpyridin-2-amine can be achieved through several methods. One of the most common methods is the reaction of 2-amino-3-bromopyridine with trimethyl orthoformate in the presence of a catalyst. Another method involves the reaction of 2-amino-3-bromopyridine with trimethyl orthoacetate in the presence of a base. Both methods result in the formation of 3-bromo-N,5,6-trimethylpyridin-2-amine with high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-bromo-N,5,6-trimethylpyridin-2-amine has been extensively studied for its potential application in various fields. In the pharmaceutical industry, it has been shown to exhibit potent antitumor activity against several cancer cell lines. It has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. In the agrochemical industry, it has been shown to possess herbicidal and fungicidal activity against several plant pathogens. Additionally, it has been investigated for its potential use as a building block in the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
161091-52-7 |
|---|---|
Produktname |
3-bromo-N,5,6-trimethylpyridin-2-amine |
Molekularformel |
C8H11BrN2 |
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
3-bromo-N,5,6-trimethylpyridin-2-amine |
InChI |
InChI=1S/C8H11BrN2/c1-5-4-7(9)8(10-3)11-6(5)2/h4H,1-3H3,(H,10,11) |
InChI-Schlüssel |
KYYRTMBRDUTKTK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1C)NC)Br |
Kanonische SMILES |
CC1=CC(=C(N=C1C)NC)Br |
Synonyme |
2-Pyridinamine,3-bromo-N,5,6-trimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)



![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)
